2-[(4-Methylphenyl)methoxy]propanoic acid

Lipophilicity Drug-likeness ADME prediction

Critical differentiator: benzylic ether linkage vs. carbon-linked 2-arylpropanoic acids. With computed LogP 1.98—nearly 2 log units lower than ibuprofen—this building block enables SAR studies on lipophilicity-activity relationships. Predicted metabolic pathway via O-dealkylation provides distinct experimental readout for ether liability assays. ≥95% purity, Lipinski-compliant. Ideal for probe substrate development, matched molecular pair analysis, and computational LogP validation. Order now for consistent, high-purity supply.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 1593041-00-9
Cat. No. B1434926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylphenyl)methoxy]propanoic acid
CAS1593041-00-9
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC(C)C(=O)O
InChIInChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
InChIKeyCDCUWTPAILBRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methylphenyl)methoxy]propanoic Acid (CAS 1593041-00-9): Structural Identity and Procurement Baseline


2-[(4-Methylphenyl)methoxy]propanoic acid (CAS 1593041-00-9), also designated 2-((4-methylbenzyl)oxy)propanoic acid, is a synthetic small-molecule building block with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It belongs to the 2-aryloxypropanoic acid subclass, characterised by a 4-methylbenzyl ether linked to the α-carbon of the propanoic acid backbone . Vendors catalogue this compound under MDL number MFCD30345393 and supply it at ≥95% purity for research use only . Unlike the structurally distinct NSAID ibuprofen—with which it is occasionally confused in non-authoritative sources—this compound features a benzylic ether linkage rather than a direct carbon–carbon bond to the aromatic ring, a distinction that fundamentally alters its physicochemical, metabolic, and pharmacological profile within the broader 2-arylpropanoic acid class .

Why 2-[(4-Methylphenyl)methoxy]propanoic Acid Cannot Be Interchanged with Generic 2-Arylpropanoic Acids


The 2-arylpropanoic acid pharmacophore class encompasses chemically diverse members—including ibuprofen, naproxen, ketoprofen, and 2-(4-methoxyphenyl)propanoic acid—whose substitution patterns dictate substantially different lipophilicity, metabolic stability, and target-binding profiles [1]. 2-[(4-Methylphenyl)methoxy]propanoic acid introduces a benzylic ether (4-methylbenzyloxy) at the α-carbon, generating a LogP of approximately 1.98—almost two full log units lower than ibuprofen (LogP ~3.97) and roughly one log unit below naproxen (LogP ~3.18) [2]. This lower lipophilicity predicts reduced membrane permeability and altered plasma protein binding relative to standard NSAID scaffolds. Furthermore, the benzylic ether constitutes a metabolic liability absent in carbon-linked analogs: cytochrome P450-mediated O-dealkylation can cleave the 4-methylbenzyl group, generating a metabolite profile that diverges markedly from that of directly aryl-substituted congeners [3]. Consequently, substituting this compound with a generic 2-arylpropanoic acid—without accounting for these property shifts—introduces uncontrolled variables in any structure–activity relationship (SAR) study, metabolic investigation, or synthetic route where the benzylic ether motif is the parameter under examination.

Quantitative Differentiation Evidence for 2-[(4-Methylphenyl)methoxy]propanoic Acid Relative to Closest Analogs


Lipophilicity (LogP) Comparison: Lower LogP vs. Ibuprofen and Naproxen Predicts Distinct Absorption and Distribution Behaviour

The computed logP of 2-[(4-methylphenyl)methoxy]propanoic acid is 1.98 , which is substantially lower than the experimentally determined logP of ibuprofen (3.97) and naproxen (3.18) [1]. This difference of ~2 log units versus ibuprofen predicts roughly a 100-fold lower octanol–water partition coefficient, translating to reduced membrane permeability and lower non-specific protein binding. The compound's logP is close to that of 2-(4-methoxyphenyl)propanoic acid (logP 1.88) [2], but the target compound carries an additional benzyl methylene, contributing marginal lipophilicity while introducing a metabolically labile ether linkage absent in the methoxy analog.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Differentiated from Ibuprofen, Matched with Naproxen

The computed TPSA of 2-[(4-methylphenyl)methoxy]propanoic acid is 46.53 Ų, with 1 hydrogen-bond donor and 2 hydrogen-bond acceptors . This TPSA is identical to that of 2-(4-methoxyphenyl)propanoic acid (46.53 Ų) and naproxen (46.53 Ų) [1], but notably higher than ibuprofen's TPSA of approximately 40 Ų [2]. The additional polar surface area arises from the ether oxygen and influences intestinal absorption and blood–brain barrier penetration predictions. The target compound's rotatable bond count of 4 exceeds that of 2-(4-methoxyphenyl)propanoic acid (3 rotatable bonds) [3], increasing conformational flexibility and potentially affecting entropy-driven binding.

Polar surface area Oral bioavailability Blood–brain barrier penetration

Structural Differentiation via Benzylic Ether Motif: Metabolic and Synthetic Implications vs. Carbon-Linked 2-Arylpropanoic Acids

The defining structural feature of 2-[(4-methylphenyl)methoxy]propanoic acid is the benzylic ether linkage (Ar–CH2–O–CH(CH3)–COOH) , which distinguishes it from all major 2-arylpropanoic acid NSAIDs—including ibuprofen (Ar–CH(CH3)–COOH with direct C–C bond), naproxen (Ar–CH(CH3)–COOH), and 2-(4-methoxyphenyl)propanoic acid (Ar–OCH3 with phenolic ether but no benzylic methylene) [1]. Benzylic ethers are established substrates for hepatic cytochrome P450-mediated oxidative O-dealkylation [2], generating the corresponding alcohol metabolite (4-methylbenzyl alcohol) and 2-hydroxypropanoic acid (lactic acid) in vivo. This cleavage pathway is categorically absent in carbon-linked 2-arylpropanoic acids, which instead undergo glucuronidation, CoA-thioester formation, and chiral inversion [3]. The ether oxygen also alters the pKa of the carboxylic acid through inductive effects, though no experimental pKa determination for this specific compound has been reported.

Metabolic stability O-dealkylation Prodrug design

Purity Specification and Vendor Documentation: Benchmarking Against Closest Commercial Analogs

The commercially available 2-[(4-methylphenyl)methoxy]propanoic acid is supplied at a minimum purity of 95% , consistent with the purity grade offered for close analog 2-(4-methoxyphenyl)propanoic acid (typically 95–98%) . This compound is catalogued as a 'versatile small molecule scaffold' distributed under the Biosynth brand through CymitQuimica . Unlike ibuprofen (available as USP/EP pharmacopoeial-grade reference standard with certified purity >99% ), this compound lacks compendial monograph status and formal ICH stability testing data. The MDL number MFCD30345393 provides a unique registry identifier for procurement verification.

Chemical purity Quality control Procurement specification

Molecular Weight Differentiation: Intermediate Mass Between Key 2-Arylpropanoic Acid Scaffolds

With a molecular weight of 194.23 g/mol , 2-[(4-methylphenyl)methoxy]propanoic acid occupies an intermediate position between 2-(4-methoxyphenyl)propanoic acid (180.20 g/mol) [1] and ibuprofen (206.28 g/mol) , while being substantially lighter than naproxen (230.26 g/mol) [2]. This mass, combined with its LogP of 1.98 and TPSA of 46.53 Ų, places the compound comfortably within Lipinski's rule-of-five space (MW <500, LogP ≤5, HBD ≤5, HBA ≤10) [3], with zero rule-of-five violations. The 14 Da increment over the methoxy analog corresponds to one additional methylene unit, which may subtly influence binding entropy and desolvation energy in target engagement studies.

Molecular weight Lead-likeness Fragment-based screening

Evidence-Backed Application Scenarios for 2-[(4-Methylphenyl)methoxy]propanoic Acid Procurement


SAR Exploration of Benzylic Ether vs. Carbon-Linked 2-Arylpropanoic Acid Scaffolds

The benzylic ether linkage in 2-[(4-methylphenyl)methoxy]propanoic acid constitutes a structural perturbation that is absent in all clinically used 2-arylpropanoic acid NSAIDs . Researchers constructing congeneric series comparing ether-linked vs. carbon-linked α-substituents can use this compound as the ether-containing member, with 2-(4-methylphenyl)propanoic acid or 2-(4-methoxyphenyl)propanoic acid serving as comparator points. The ~2-log-unit LogP difference relative to ibuprofen (1.98 vs. 3.97) provides a measurable property shift for probing the lipophilicity–activity relationship within a single scaffold family.

In Vitro Metabolic Stability Screening for CYP450-Mediated O-Dealkylation

The 4-methylbenzyloxy group is a prototypical substrate for oxidative O-dealkylation by hepatic cytochrome P450 enzymes [1]. This compound can serve as a probe substrate or a model compound in liver microsome or hepatocyte stability assays to benchmark intrinsic clearance attributable to benzylic ether cleavage. Unlike carbon-linked 2-arylpropanoic acids—which are metabolized primarily via glucuronidation and CoA-thioester formation—this compound's predicted metabolic pathway provides a distinct experimental readout for labs investigating ether liability in early drug discovery [2].

Physicochemical Property Calibration in Computed LogP and TPSA Model Validation

With a computed LogP of 1.98 and TPSA of 46.53 Ų , 2-[(4-methylphenyl)methoxy]propanoic acid occupies a narrow property space that bridges simple 2-(4-methoxyphenyl)propanoic acid (LogP 1.88) [3] and the more lipophilic ibuprofen (LogP 3.97). This intermediate position, combined with its commercial availability at defined purity, makes it a useful calibration standard for computational chemistry groups validating in silico LogP or TPSA prediction algorithms against experimental shake-flask or chromatographic measurements.

Fragment-Based or Property-Driven Library Design Requiring Controlled MW Increments

The 14 Da mass increment over 2-(4-methoxyphenyl)propanoic acid (194.23 vs. 180.20 g/mol) represents a single methylene addition, making this compound suitable for matched molecular pair analysis where the impact of incremental lipophilicity and conformational flexibility (4 vs. 3 rotatable bonds) on target binding is systematically evaluated. Its location within Lipinski-compliant space ensures relevance to oral drug discovery programs without triggering rule-of-five alerts.

Quote Request

Request a Quote for 2-[(4-Methylphenyl)methoxy]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.